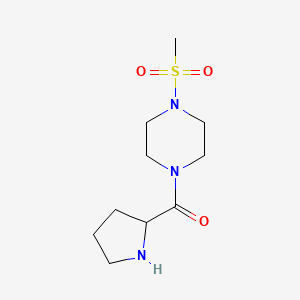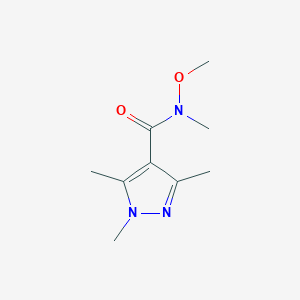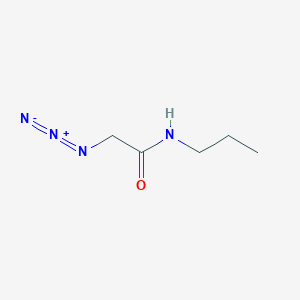
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde
Overview
Description
“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2169144-70-9 . It has a molecular weight of 282.89 and its IUPAC name is 2,5-dibromo-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is 1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,5-Dibromo-3-fluoropyridine-4-carbaldehyde” is a solid compound . It has a molecular weight of 282.89 .Scientific Research Applications
- Synthesis of Fluorinated Pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde can potentially be used in the synthesis of various 2-, 3-, or 4-fluoropyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of fluoropyridines is a challenging problem . It also mentions the Umemoto reaction and Balts-Schiemann reaction as potential methods .
- Results or Outcomes : The outcomes of these syntheses are various types of fluoropyridines, which have potential applications in various biological fields .
Future Directions
Fluoropyridines, including “2,5-Dibromo-3-fluoropyridine-4-carbaldehyde”, have interesting and unusual physical, chemical, and biological properties, which make them of interest in various fields . They are used in the development of new agricultural products and pharmaceuticals . The interest in the development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
2,5-dibromo-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSJENVJEVCNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)



![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)



